Methyl 2-fluoro-5-(methylamino)benzoate
Description
Methyl 2-fluoro-5-(methylamino)benzoate (CAS: 1250361-31-9) is a fluorinated benzoate ester with a molecular weight of 180.21 g/mol and a purity of 98% . The compound features a methylamino group (-NHCH₃) at the 5-position and a fluorine atom at the 2-position of the benzene ring. It has been primarily used in laboratory settings, though commercial availability is currently discontinued .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-fluoro-5-(methylamino)benzoate |
InChI |
InChI=1S/C9H10FNO2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,1-2H3 |
InChI Key |
CQQWVKXLSPLZPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-fluoro-5-(methylamino)benzoate
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Introduction of the fluorine atom at the 2-position of the benzoate ring.
- Installation of the methylamino group at the 5-position.
- Formation of the methyl ester functional group.
The synthetic routes generally start from substituted benzoic acid derivatives or their methyl esters, followed by nucleophilic aromatic substitution or amination reactions, often under catalytic or controlled temperature conditions.
Specific Preparation Routes
Amination of 2-fluoro-5-chlorobenzoate Esters
One effective method involves the reaction of methyl 2-fluoro-5-chlorobenzoate with methylamine to replace the chlorine atom with a methylamino group. This nucleophilic aromatic substitution is facilitated by the electron-withdrawing fluorine substituent, which activates the aromatic ring towards substitution.
- Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from 45 to 60 °C.
- Catalysts : Copper(I) salts like cuprous bromide can be used to catalyze the amination step, improving yield and reaction rate.
- Reaction Time : 10 to 14 hours to ensure complete conversion.
- Workup : After reaction completion, activated carbon is added for decoloration, followed by filtration to remove catalyst residues and by-products such as sodium chloride. The filtrate is concentrated under reduced pressure and vacuum-dried to isolate the product.
Example Data from Related Compound Preparation (Methyl 2-methoxy-5-sulfamoylbenzoate as a proxy):
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 300 mL |
| Substrate | 2-methoxy-5-chlorobenzoate methyl ester | 50 g (0.25 mol) |
| Catalyst | Cuprous bromide | 2.9 - 3.6 g (0.02 - 0.025 mol) |
| Nucleophile | Sodium amino sulfinate | 26.8 - 28.3 g (0.26 - 0.275 mol) |
| Temperature | 45 - 60 °C | Maintained for 10 - 14 h |
| Yield | 95 - 96.5% | High purity (99.5% by HPLC) |
This method can be adapted for this compound by substituting the nucleophile with methylamine under similar conditions.
Direct Methylation of 2-fluoro-5-aminobenzoate
An alternative approach involves starting from methyl 2-fluoro-5-aminobenzoate and performing methylation of the amino group:
- Methylation Reagents : Formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base.
- Reaction Conditions : Mild acidic or basic conditions, often at room temperature or slightly elevated temperatures.
- Advantages : This method avoids handling methylamine gas and allows selective mono-methylation.
This approach is less commonly reported but can be efficient if the aminobenzoate precursor is readily available.
Multi-step Synthesis via Benzoyl Chloride Intermediates
Some synthetic routes involve preparing intermediates such as 2-fluoro-5-(methylamino)benzoyl chloride, which can be esterified subsequently to the methyl ester. This method includes:
- Preparation of the benzoyl chloride derivative using thionyl chloride or oxalyl chloride.
- Amination with methylamine under controlled temperature.
- Esterification with methanol under acidic or catalytic conditions.
This route allows for high control over substitution patterns and purity but involves more steps and careful handling of reactive intermediates.
Analytical and Research Outcomes
Yield and Purity
The optimized amination of 2-fluoro-5-chlorobenzoate methyl ester with methylamine under catalytic conditions yields this compound in high yields, typically above 90%, with purity exceeding 99% as confirmed by high-performance liquid chromatography (HPLC).
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^19F NMR confirm the presence of methylamino and fluorine substituents.
- Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.
- Infrared Spectroscopy (IR) : Confirms ester and amine functional groups.
- Melting Point : Provides purity indication.
Environmental and Industrial Considerations
The catalytic amination method avoids generation of hazardous wastes such as heavy metal salts and chlorinated by-products. Use of activated carbon for decoloration and filtration enables removal of impurities without extensive solvent use. The process is scalable for industrial production with high atom economy and environmental compliance.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic amination of 2-fluoro-5-chlorobenzoate methyl ester | 2-fluoro-5-chlorobenzoate methyl ester | Methylamine, CuBr catalyst | 45-60 °C, 10-14 h, THF solvent | 90-96 | >99 | High yield, scalable, environmentally friendly |
| Methylation of 2-fluoro-5-aminobenzoate | 2-fluoro-5-aminobenzoate | Formaldehyde + acid/base or MeI | Mild conditions | Moderate | High | Selective methylation, fewer steps |
| Multi-step via benzoyl chloride intermediate | 2-fluoro-5-aminobenzoic acid | Thionyl chloride, methylamine | Low temp for acylation, esterification | 70-80 | High | More steps, precise control |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoates.
Scientific Research Applications
Methyl 2-fluoro-5-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-fluoro-5-(methylamino)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and the methylamino group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Position Variants
- Methyl 5-fluoro-2-(methylamino)benzoate (CAS: 446-08-2): This isomer swaps the positions of the fluoro and methylamino groups. The molecular weight (180.21 g/mol) is identical, but the altered electronic distribution may affect solubility, acidity, and biological activity. Such positional isomerism often leads to differences in binding affinity in pharmaceutical contexts .
Substituted Benzoates with Trifluoromethyl Groups
- Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS: 556112-92-6): Replacing the methylamino group with a trifluoromethyl (-CF₃) group increases molecular weight to 222.14 g/mol. The strong electron-withdrawing nature of -CF₃ lowers the compound’s boiling point (216.4°C) compared to the target compound . This derivative is commercially available and used in agrochemical research.
Amino and Methoxy Derivatives
- Methyl 5-amino-2-fluorobenzoate (CAS: 56741-34-5): Substituting the methylamino group with a primary amino (-NH₂) group reduces steric hindrance.
- Methyl 2-amino-5-methoxybenzoate (CAS: 2475-80-1): A methoxy (-OCH₃) group replaces the methylamino, resulting in a molecular weight of 181.19 g/mol. The electron-donating methoxy group increases ring electron density, altering reactivity in nucleophilic substitution reactions .
Heterocyclic and Bulky Substituents
- Such compounds are explored in medicinal chemistry for kinase inhibition .
- Methyl 2-fluoro-5-(methoxymethyl)benzoate (CAS: 1870852-66-6) :
The methoxymethyl (-CH₂OCH₃) substituent adds steric bulk (molecular weight: 198.19 g/mol), which may reduce membrane permeability compared to the target compound .
Halogenated Derivatives
- Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS: 1378655-77-6) :
Bromine substitution at the 5-position increases molecular weight (184.16 g/mol) and polarizability, making it suitable for cross-coupling reactions in synthetic chemistry .
Comparative Data Table
Key Findings and Implications
Electron Effects: Trifluoromethyl groups enhance thermal stability and lower boiling points compared to methylamino derivatives, making them suitable for high-temperature applications .
Solubility and Reactivity: Primary amino groups (e.g., in Methyl 5-amino-2-fluorobenzoate) improve water solubility, whereas methoxymethyl groups introduce steric hindrance .
Heterocyclic Modifications : Pyridinyl or thiazine-containing analogs (e.g., ) expand utility in medicinal chemistry but increase synthetic complexity .
Biological Activity
Methyl 2-fluoro-5-(methylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, also known by its CAS number 924668-99-5, has the molecular formula . The presence of a fluorine atom and a methylamino group in its structure contributes to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Fluorination : Introduction of the fluorine atom at the 2-position of the benzoate ring.
- Amine Substitution : The methylamino group is introduced at the 5-position through nucleophilic substitution reactions.
This synthetic pathway is crucial for enhancing the compound's stability and bioactivity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be effective as an antimicrobial agent, potentially useful in treating infections caused by resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The fluorine atom enhances lipophilicity, facilitating membrane penetration and increasing bioavailability. Additionally, the methylamino group may contribute to binding interactions with target proteins or enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted that compounds structurally similar to this compound have shown effectiveness against Mycobacterium tuberculosis. Modifications in the structure resulted in improved pharmacokinetics and reduced rates of inactivation by metabolic enzymes .
- Synergistic Effects : Research demonstrated that when combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against multi-drug resistant pathogens .
Q & A
Q. What are the established synthetic routes for Methyl 2-fluoro-5-(methylamino)benzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A common approach includes:
- Step 1: Fluorination at the ortho position using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Step 2: Introduction of the methylamino group via nucleophilic substitution (e.g., replacing a nitro or halogen group) using methylamine in the presence of a palladium catalyst (e.g., Pd/C or Pd(OAc)₂) .
- Step 3: Esterification with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid side products.
- Monitor reaction progress with TLC or HPLC to adjust stoichiometry and temperature (typically 60–80°C for amination steps) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 181.07) and fragmentation patterns (e.g., loss of COOCH₃).
- HPLC:
- Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How does the electronic influence of the fluorine substituent at position 2 affect the reactivity of the methylamino group at position 5 in nucleophilic substitution reactions?
Methodological Answer: The fluorine atom exerts a strong electron-withdrawing effect (-I), which:
- Deactivates the aromatic ring , reducing electrophilic substitution at adjacent positions.
- Enhances the nucleophilicity of the methylamino group by polarizing the N–H bond, facilitating reactions with electrophiles (e.g., acyl chlorides or aldehydes).
Experimental Validation: - Compare reaction rates with non-fluorinated analogs (e.g., Methyl 5-(methylamino)benzoate) using kinetic studies (UV-Vis or LC-MS monitoring).
- Computational analysis (DFT calculations) quantifies charge distribution and frontier molecular orbitals to predict reactivity .
Q. What computational modeling approaches can predict the binding affinity of this compound with biological targets such as enzymes or receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Schrödinger):
- Simulate ligand-receptor interactions (e.g., with kinase or GPCR targets) using the compound’s 3D structure (optimized via Gaussian or AMBER).
- MD Simulations (GROMACS):
- Assess binding stability over time (50–100 ns trajectories) and calculate free energy changes (MM-PBSA/GBSA).
- QSAR Models:
- Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using datasets from analogs .
Q. In comparative studies with structural analogs, how does varying the position of fluorine or methylamino groups impact the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Physicochemical Analysis:
- Measure logP (octanol/water partitioning) to assess lipophilicity. Fluorine at position 2 increases polarity compared to para-substituted analogs.
- Solubility studies (shake-flask method) reveal differences in aqueous solubility due to hydrogen bonding from the methylamino group .
- Bioactivity Studies:
- Test analogs (e.g., Methyl 3-fluoro-5-(methylamino)benzoate) in enzyme inhibition assays (IC₅₀ determination).
- Fluorine’s position alters steric hindrance and electronic effects, impacting binding to targets like monoamine oxidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
